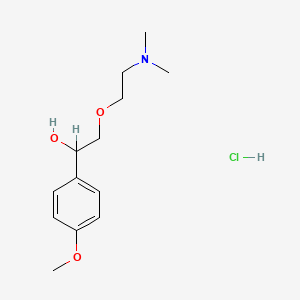
alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol is a complex organic compound characterized by the presence of chlorophenyl and dibromo substituents on a benzofuranmethanol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol typically involves multi-step organic reactions. One common approach starts with the bromination of benzofuran to introduce bromine atoms at the 5 and 7 positions. This is followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the reduction of the intermediate to form the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to maintain efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols.
Aplicaciones Científicas De Investigación
Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-alpha-pyrrolidinovalerophenone: A compound with a similar chlorophenyl group but different core structure.
Alpha-Pyrrolidinohexiophenone: Another structurally related compound with a pyrrolidino group.
Uniqueness
Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol is unique due to its specific combination of chlorophenyl and dibromo substituents on a benzofuranmethanol core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Propiedades
Número CAS |
83806-71-7 |
|---|---|
Fórmula molecular |
C15H9Br2ClO2 |
Peso molecular |
416.49 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C15H9Br2ClO2/c16-10-5-9-6-13(20-15(9)12(17)7-10)14(19)8-1-3-11(18)4-2-8/h1-7,14,19H |
Clave InChI |
RJIFTAYSKLMMDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)










